3-Boc-amino-2,6-dioxopiperidine
Overview
Description
3-Boc-amino-2,6-dioxopiperidine, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group at the amino position and two keto groups at the 2 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-2,6-dioxopiperidine typically involves the protection of the amino group in 3-aminopiperidine-2,6-dione with a Boc group. One common method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane (DCM) under controlled temperature conditions . The reaction is usually carried out in a sealed microwave vial at 50°C for 30 minutes, followed by cooling to 0°C before adding the Boc reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Boc-amino-2,6-dioxopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 3-aminopiperidine-2,6-dione.
Reduction: 3-Boc-amino-2,6-dihydroxypiperidine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3-Boc-amino-2,6-dioxopiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of drugs, particularly those targeting cancer and viral infections.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Boc-amino-2,6-dioxopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2,6-dione: Lacks the Boc protecting group, making it more reactive.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another Boc-protected derivative with similar properties.
2-Methyl-2-propanyl (2,6-dioxo-3-piperidinyl)carbamate: A structural isomer with different reactivity.
Uniqueness
3-Boc-amino-2,6-dioxopiperidine is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and drug development .
Biological Activity
3-Boc-amino-2,6-dioxopiperidine is a synthetic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and two carbonyl groups at the 2 and 6 positions. Its molecular formula is C₁₀H₁₆N₂O₄. The presence of the Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Deprotection Reaction : Under acidic conditions, the Boc group can be removed, exposing the free amino group. This allows the compound to participate in biochemical reactions, potentially influencing enzyme activity and protein-ligand interactions.
- Hydrogen Bonding : The oxo groups at positions 2 and 6 can form hydrogen bonds with target molecules, which may enhance their binding affinity and stability.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of cyclic peptides and peptidomimetics. Its utility in drug development is highlighted by several studies:
- Cyclic RGD Analog Synthesis : Research has demonstrated its application in synthesizing cyclic RGD (Arg-Gly-Asp) analogs, which mimic cell adhesion motifs found in fibronectin. These analogs show promise as anti-angiogenic agents.
- Enzyme Mechanism Studies : The compound has been employed to investigate enzyme mechanisms due to its ability to modulate enzyme activity through specific interactions.
Case Study 1: Synthesis of Cyclic Peptides
A study reported the successful synthesis of cyclic peptides using this compound as an intermediate. The resulting peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the importance of cyclic structures in drug design.
Case Study 2: Protein-Ligand Interaction
In another study focused on protein-ligand interactions, researchers utilized this compound derivatives to explore binding affinities with specific receptors. The findings indicated that modifications to the Boc group significantly affected binding efficiency and specificity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
(S)-3-Boc-amino-2,6-dioxopiperidine | Enantiomer with similar properties | Relevant in pharmaceutical research |
4-Amino-2,6-dioxopiperidine | Lacks Boc protecting group | Potential neuroprotective effects |
N-Boc-4-piperidone | Contains piperidone instead | Used in peptide synthesis |
Thalidomide | Similar dioxopiperidine structure | Known for anti-cancer properties |
Properties
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953235 | |
Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31140-42-8 | |
Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31140-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.